molecular formula C9H17Cl2N3 B6277916 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride CAS No. 2763754-87-4

1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Cat. No. B6277916
CAS RN: 2763754-87-4
M. Wt: 238.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride (1-CPMD) is a synthetic derivative of the naturally occurring alkaloid pyrazolamine. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antiepileptic drugs, and antimalarials. 1-CPMD is also used as a research tool in the study of biochemical and physiological processes.

Scientific Research Applications

1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride has a variety of scientific research applications. It is used in studies of enzyme kinetics, drug metabolism, and signal transduction pathways. It has also been used to study the effects of drugs on the nervous system, and to investigate the structure-activity relationships of drugs. Additionally, 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride has been used to study the effects of drugs on the cardiovascular system, and to investigate the pharmacokinetics of drugs.

Mechanism of Action

1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride is an inhibitor of the enzyme cyclooxygenase (COX). It binds to the active site of the enzyme, blocking its activity. This inhibition of COX leads to a decrease in the production of prostaglandins and other inflammatory mediators, which can reduce inflammation.
Biochemical and Physiological Effects
1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the production of nitric oxide. In addition, 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride has been shown to reduce the levels of cholesterol and triglycerides in the blood, and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride in laboratory experiments include its low cost, its stability in aqueous solution, and its ability to inhibit COX. The main limitation is its low solubility in organic solvents.

Future Directions

For research using 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride include further investigation of its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research into its pharmacokinetics and pharmacodynamics, as well as its ability to interact with other drugs, could provide valuable insight into its therapeutic potential. Finally, further research into its effects on the cardiovascular system, and its potential to reduce the risk of cardiovascular disease, could provide valuable information for medical practitioners.

Synthesis Methods

1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride can be synthesized using a variety of methods. The most common method involves the reaction of cyclopentyl-1H-pyrazol-3-ylmethanamine with hydrochloric acid. This reaction yields 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride in aqueous solution. Other methods, such as the reaction of cyclopentyl-1H-pyrazol-3-ylmethanamine with a Grignard reagent, can also be used to synthesize 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride involves the reaction of cyclopentanone with hydrazine hydrate to form 1-cyclopentyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and ammonium chloride to form 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine. The final step involves the reaction of this compound with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Cyclopentanone", "Hydrazine hydrate", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with hydrazine hydrate in the presence of a catalyst to form 1-cyclopentyl-1H-pyrazole.", "Step 2: 1-cyclopentyl-1H-pyrazole is reacted with formaldehyde and ammonium chloride to form 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine.", "Step 3: 1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine is reacted with hydrochloric acid to form the dihydrochloride salt." ] }

CAS RN

2763754-87-4

Product Name

1-(1-cyclopentyl-1H-pyrazol-3-yl)methanamine dihydrochloride

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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